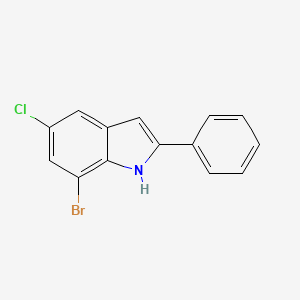
7-bromo-5-chloro-2-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-chloro-2-phenyl-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, with its unique bromine and chlorine substitutions, is of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-chloro-2-phenyl-1H-indole typically involves the bromination and chlorination of a phenyl-substituted indole precursor. The process may include:
Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Chlorination: Employing chlorine gas or N-chlorosuccinimide (NCS) for chlorination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinonoid structures.
Reduction: Reduction reactions may lead to the formation of dehalogenated indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, allowing for further functionalization of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
7-Bromo-5-chloro-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-bromo-5-chloro-2-phenyl-1H-indole involves its interaction with specific molecular targets. The bromine and chlorine substitutions may enhance its binding affinity to certain receptors or enzymes, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-1H-indole: Lacks the chlorine and phenyl substitutions.
5-Chloro-2-phenyl-1H-indole: Lacks the bromine substitution.
7-Bromo-5-chloro-1H-indazole: Similar structure but with an indazole ring instead of an indole ring.
Uniqueness
The unique combination of bromine, chlorine, and phenyl substitutions in 7-bromo-5-chloro-2-phenyl-1H-indole distinguishes it from other indole derivatives. These substitutions can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H9BrClN |
|---|---|
Peso molecular |
306.58 g/mol |
Nombre IUPAC |
7-bromo-5-chloro-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H9BrClN/c15-12-8-11(16)6-10-7-13(17-14(10)12)9-4-2-1-3-5-9/h1-8,17H |
Clave InChI |
DTGNUIQZXLZDTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















